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Compound of Interest

2,4-Dibromo-1,3,5-
Compound Name:
triffluorobenzene

Cat. No.: B2406291

An In-depth Technical Guide on the Molecular Weight of 2,4-Dibromo-1,3,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2,4-Dibromo-1,3,5-
trifluorobenzene, focusing on the critical importance of its molecular weight in research and
development. Beyond simply stating the value, this document elucidates the practical
implications of this fundamental parameter in synthesis, analysis, and the strategic design of
complex molecules. For professionals in drug discovery and the chemical sciences, a precise
understanding of molecular weight is not a trivial detail but the cornerstone of experimental
reproducibility, analytical accuracy, and the rational design of novel chemical entities. This
guide offers field-proven insights, detailed protocols, and a workflow-based perspective on the
application of this essential property.

Core Molecular Identity and Physicochemical Profile

2,4-Dibromo-1,3,5-trifluorobenzene is a halogenated aromatic compound that serves as a
versatile building block in organic synthesis. Its utility is largely derived from the specific
arrangement of its bromine and fluorine substituents, which provide multiple reactive sites and
modulate the electronic properties of the benzene ring.
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Key Identifiers and Molecular Weight

A precise understanding of a compound's identity begins with its fundamental constants. The
molecular weight is paramount, dictating stoichiometric relationships in reactions and serving
as a primary identifier in analytical methods.

Property Value Source

2,4-dibromo-1,3,5-
IUPAC Name , [1]
trifluorobenzene

CAS Number 363-69-9 [21[3114]
Molecular Formula CeHBr2Fs [1112][3]
Average Molecular Weight 289.88 g/mol [1]14]
Monoisotopic Mass 287.83971 Da [1]
InChikey SFNQFVCUPVBCOC- (1]

UHFFFAOYSA-N

SMILES C1=C(C(=C(C(=C1F)Br)F)BIF [1]

Expert Insight: Average Weight vs. Monoisotopic Mass
It is crucial to distinguish between average molecular weight and monoisotopic mass.

» Average Molecular Weight (289.88 g/mol ): This value is calculated using the weighted
average of the natural abundances of all isotopes of each element (C, H, Br, F). Itis the
correct value to use for all macroscopic, bulk calculations, such as determining the mass of
reagent needed for a specific molar quantity in a chemical reaction.

¢ Monoisotopic Mass (287.83971 Da): This value is calculated using the mass of the most
abundant isotope of each element (e.g., 12C, tH, 7°Br, 1°F). This is the parameter of interest in
high-resolution mass spectrometry (HRMS), where instruments are capable of resolving the
distinct isotopic peaks. The monoisotopic mass is used to confirm the elemental composition
of a molecule with high precision.
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Physicochemical Properties

The physical characteristics of the compound are essential for its proper handling, storage, and
use in experimental setups.

Property Value Source(s)
Appearance Solid, semi-solid, or liquid

Boiling Point 85-90 °C (at 20 Torr) [4]

Density (Predicted) 2.156 + 0.06 g/cm3 [4]

Purity (Typical) >97% [3]

N Store sealed in a dry
Storage Conditions )
environment at 2-8°C

The Indispensable Role of Molecular Weight in R&D

The molecular weight of 2,4-Dibromo-1,3,5-trifluorobenzene is a pivotal parameter that
informs every stage of the research and development lifecycle, from initial procurement to final
product characterization.

The Foundation of Synthesis: Stoichiometry

In organic synthesis, reactions are governed by the molar ratios of reactants. The molecular
weight is the non-negotiable conversion factor between the measurable mass of a substance
and its molar quantity. Inaccurate calculations due to an incorrect molecular weight lead to
suboptimal reactions, resulting in lower yields, increased impurities, and wasted resources. The
two bromine atoms on this molecule make it an excellent substrate for double cross-coupling
reactions, where precise stoichiometric control is essential to achieve selective mono- or di-
functionalization.

The Cornerstone of Analysis: Mass Spectrometry

In analytical chemistry, particularly mass spectrometry, the molecular weight is a compound's
primary fingerprint.
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e Low-Resolution MS: Confirms the presence of the compound by identifying its molecular ion
peak (M*).

e High-Resolution MS (HRMS): Provides an exact mass measurement that can confirm the
elemental formula (CeHBr2F3) to within a few parts per million (ppm), unequivocally
distinguishing it from other potential isomers or impurities.

* |sotopic Pattern: A defining characteristic of bromine-containing compounds is their unique
isotopic signature. Bromine has two major isotopes, 7°Br (~50.7%) and 8Br (~49.3%), in
nearly a 1:1 ratio. Therefore, a molecule with two bromine atoms, like 2,4-Dibromo-1,3,5-
trifluorobenzene, will exhibit a characteristic M, M+2, and M+4 peak pattern in its mass
spectrum with a relative intensity ratio of approximately 1:2:1. This pattern is a powerful
diagnostic tool for confirming the presence and number of bromine atoms in the structure.

A Strategic Tool in Drug Discovery

In drug development, the strategic incorporation of fluorine atoms into a lead molecule is a
widely used tactic to enhance its pharmacological properties, such as metabolic stability,
lipophilicity, and binding affinity.[5] 2,4-Dibromo-1,3,5-trifluorobenzene serves as a valuable
fluorinated building block. The bromine atoms provide reactive handles for elaboration into
more complex structures via cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig
reactions), while the trifluorinated core imparts the desired physicochemical benefits to the final
drug candidate.

Visualizing the Workflow: The Centrality of
Molecular Weight

The following diagram illustrates how molecular weight is a critical data point at every stage of
a typical research workflow involving 2,4-Dibromo-1,3,5-trifluorobenzene.
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Caption: Workflow diagram illustrating the critical role of molecular weight at each stage.
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Experimental Protocols

The following protocols are designed to be self-validating systems, ensuring technical accuracy
and reproducibility.

Protocol: Verification of Molecular Identity via HRMS

Objective: To confirm the elemental composition of 2,4-Dibromo-1,3,5-trifluorobenzene using
high-resolution mass spectrometry.

Methodology:
e Sample Preparation:
o Accurately weigh approximately 1 mg of the compound.

o Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL
stock solution.

o Perform a serial dilution to a final concentration of ~1 pg/mL.
e Instrumentation (Example: ESI-Q-TOF):

o lonization Mode: Electrospray lonization (ESI), positive or negative mode. Atmospheric
Pressure Chemical lonization (APCI) may also be effective.

o Mass Analyzer: Set to a high-resolution mode, with a mass range of 100-500 m/z.

o Calibration: Ensure the instrument is calibrated immediately prior to the run using a known
calibration standard to achieve mass accuracy < 5 ppm.

o Data Acquisition:
o Inject the sample via direct infusion or through an LC system.
o Acquire the full scan mass spectrum.

o Data Analysis & Verification:
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o Locate the monoisotopic mass peak for the molecular ion. The theoretical exact mass is
287.8397 Da.

o Measure the mass error between the observed mass and the theoretical mass. Avalue <5
ppm confirms the elemental composition.

o Examine the isotopic pattern. Observe the cluster of peaks at M, M+2, and M+4. Confirm
that their mass difference is ~2 Da and their intensity ratio is approximately 1:2:1, which is
the definitive signature of a dibrominated compound.

Protocol: Stoichiometric Calculation for a Suzuki
Coupling Reaction

Objective: To accurately calculate the required mass of reagents for a mono-arylation of 2,4-
Dibromo-1,3,5-trifluorobenzene.

Reaction: 2,4-Dibromo-1,3,5-trifluorobenzene + Arylboronic Acid --(Pd catalyst, base)--> 2-
(Aryl)-4-bromo-1,3,5-trifluorobenzene

Methodology:

o Define the Limiting Reagent: Let 2,4-Dibromo-1,3,5-trifluorobenzene be the limiting
reagent.

o Target amount: 0.5 mmol.

e Calculate Mass of 2,4-Dibromo-1,3,5-trifluorobenzene:

o Mass = moles x molecular weight

o Mass = 0.0005 mol x 289.88 g/mol = 0.1449 g (or 145 mg).

o Calculate Mass of Other Reagents (Example):

o Arylboronic Acid (e.g., Phenylboronic acid, MW = 121.93 g/mol ):

» Molar equivalent: 1.1 eq (a slight excess is common).
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= Moles = 0.5 mmol x 1.1 = 0.55 mmol.

= Mass = 0.00055 mol x 121.93 g/mol = 0.0671 g (or 67 mg).

o Base (e.g., K2COs3, MW =138.21 g/mol ):
= Molar equivalent: 2.0 eq.
= Moles = 0.5 mmol x 2.0 = 1.0 mmol.

» Mass = 0.0010 mol x 138.21 g/mol = 0.1382 g (or 138 mg).

o Self-Validation:

o Double-check all molecular weight values against reliable sources (e.g., supplier's bottle,
PubChem).

o Recalculate all values to prevent arithmetic errors. Accurate weighing of these calculated
masses is critical for the success of the reaction.

Safety and Handling

As a Senior Application Scientist, safe laboratory practice is paramount. 2,4-Dibromo-1,3,5-
trifluorobenzene must be handled with appropriate care.

e GHS Hazards: The compound is classified with the signal word "Warning." It is associated
with the following hazard statements:

H302: Harmful if swallowed.

o

H315: Causes skin irritation.

o

[¢]

H319: Causes serious eye irritation.

[e]

H335: May cause respiratory irritation.

e Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and
nitrile gloves when handling this compound.[6][7]
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e Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to
avoid inhalation of vapors or dust.[6][8] Avoid contact with skin, eyes, and clothing. Wash
hands thoroughly after handling.[6]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
incompatible substances.[8]

Conclusion

The molecular weight of 2,4-Dibromo-1,3,5-trifluorobenzene (289.88 g/mol ) is far more than
a mere physical constant. It is a foundational parameter that directly influences the precision of
synthetic chemistry, the certainty of analytical characterization, and the strategic planning of
research projects. For scientists and professionals in drug development, mastering the
application of this value—from stoichiometric calculations using the average molecular weight
to elemental composition confirmation using the monoisotopic mass—is essential for achieving
reliable, reproducible, and meaningful scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2,4-Dibromo-1,3,5-trifluorobenzene molecular weight].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2406291#2-4-dibromo-1-3-5-trifluorobenzene-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b2406291#2-4-dibromo-1-3-5-trifluorobenzene-molecular-weight
https://www.benchchem.com/product/b2406291#2-4-dibromo-1-3-5-trifluorobenzene-molecular-weight
https://www.benchchem.com/product/b2406291#2-4-dibromo-1-3-5-trifluorobenzene-molecular-weight
https://www.benchchem.com/product/b2406291#2-4-dibromo-1-3-5-trifluorobenzene-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2406291?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2406291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

